molecular formula C12H15FN2O2 B1466349 (3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1478066-81-7

(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No. B1466349
CAS RN: 1478066-81-7
M. Wt: 238.26 g/mol
InChI Key: RHYBMCFVXAUFCK-UHFFFAOYSA-N
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Description

“(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” is a chemical compound used in scientific research. Its unique structure allows for various applications, including drug discovery and synthesis of complex organic molecules. The molecular formula of this compound is C12H15FN2O2 and it has a molecular weight of 238.26 .


Chemical Reactions Analysis

While specific chemical reactions involving “(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” are not available, it’s important to note that machine learning-based models are being developed to classify enzymatic reactions, which could potentially be applied to this compound .

Scientific Research Applications

Crystal Structure and Synthesis

  • The adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component demonstrates distinct dihedral angles between the benzene ring and the two piperidine rings, indicating the compound's complex molecular geometry and potential for various chemical interactions (Revathi et al., 2015).
  • A novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and structurally characterized, highlighting its potential in the development of new therapeutic compounds (Prasad et al., 2018).
  • The synthesis of (3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone presents a method for efficient synthesis of heterocycles containing both piperidine and pyridine rings, which is significant for the advancement of organic synthesis techniques (Zhang et al., 2020).

Molecular Interaction and Analysis

  • The structure and molecular interactions of the synthesized compound, 1-(4-(6-Fluorobenzo [d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, were thoroughly analyzed using various techniques, providing insights into its stability and potential pharmacokinetic nature for biological applications (Govindhan et al., 2017).
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone compounds were subjected to crystallographic and conformational analyses, and their molecular structures were calculated using density functional theory (DFT), providing valuable data on their physicochemical properties (Huang et al., 2021).

properties

IUPAC Name

(3-fluoropyridin-4-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-11-6-14-4-3-10(11)12(17)15-5-1-2-9(7-15)8-16/h3-4,6,9,16H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYBMCFVXAUFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=NC=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoropyridin-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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